molecular formula C10H12FNO B7964907 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B7964907
M. Wt: 181.21 g/mol
InChI Key: JAHLVLURMFRLGX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to an amine group and a phenyl ring substituted with fluoro and methoxy groups

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-methoxybenzaldehyde.

    Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Amination: The resulting cyclopropane derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium fluoride, resulting in the formation of new substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the fluoro and methoxy groups may enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

1-(3-Fluoro-5-methoxyphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(3-Fluorophenyl)cyclopropan-1-amine: Lacks the methoxy group, which may result in different chemical and biological properties.

    1-(3-Methoxyphenyl)cyclopropan-1-amine: Lacks the fluoro group, potentially affecting its reactivity and binding interactions.

    1-(3-Chloro-5-methoxyphenyl)cyclopropan-1-amine: Substitution of the fluoro group with a chloro group can lead to variations in chemical stability and biological activity.

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-9-5-7(4-8(11)6-9)10(12)2-3-10/h4-6H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHLVLURMFRLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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